molecular formula C9H12O B1147783 2E,4E,6Z-Nonatrienal CAS No. 100113-52-8

2E,4E,6Z-Nonatrienal

Cat. No.: B1147783
CAS No.: 100113-52-8
M. Wt: 136.193
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2E,4E,6Z-Nonatrienal typically involves the use of specific starting materials and reaction conditions to achieve the desired configuration of double bonds. One common method involves the Wittig reaction, where an aldehyde is reacted with a phosphonium ylide to form the desired trienal. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the aldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and distillation to obtain the compound in high purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2E,4E,6Z-Nonatrienal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions for substitution reactions may vary depending on the specific substituent being introduced.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2E,4E,6Z-Nonatrienal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2E,4E,6Z-Nonatrienal involves its interaction with specific molecular targets. As a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses. The compound’s effects in other biological systems may involve interactions with enzymes or receptors, leading to various physiological outcomes .

Comparison with Similar Compounds

2E,4E,6Z-Nonatrienal can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific configuration, which contributes to its distinct aroma and biological activity.

Properties

IUPAC Name

(2E,4E,6Z)-nona-2,4,6-trienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3-,6-5+,8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDSWFFUGPJMMN-ZRGCPWHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C=C\C=C\C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100113-52-8
Record name 2,4,6-Nonatrienal, (2E,4E,6Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100113528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-NONATRIENAL, (2E,4E,6Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6791472F8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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